molecular formula C23H17F2NO3S B2956746 (2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-10-9

(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2956746
CAS No.: 1114853-10-9
M. Wt: 425.45
InChI Key: FEVXEROXWAKSRC-UHFFFAOYSA-N
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Description

The compound "(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a 1,4-benzothiazine derivative characterized by a sulfone (1,1-dioxido) group, fluorine substituents at positions 6 and 4-phenyl, and a 2,4-dimethylphenyl methanone moiety. Benzothiazines are heterocyclic systems with a sulfur and nitrogen atom in a six-membered ring fused to a benzene ring. The sulfone group enhances polarity and stability, while fluorinated aryl groups often improve bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO3S/c1-14-3-9-19(15(2)11-14)23(27)22-13-26(18-7-4-16(24)5-8-18)20-12-17(25)6-10-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXEROXWAKSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex chemical structure which includes a benzothiazine core with various substituents that enhance its biological activity. The molecular formula is C18H18F2N2O3SC_{18}H_{18}F_2N_2O_3S, and it has a molecular weight of approximately 366.41 g/mol. The presence of fluorine atoms and the dimethylphenyl group are significant in modulating its interaction with biological targets.

Research indicates that this compound may exert its effects through multiple pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced tumor growth and proliferation.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and inflammation, potentially offering therapeutic benefits in neurological and inflammatory disorders.

Antitumor Activity

Studies have demonstrated that This compound exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect was observed in animal models where administration resulted in decreased levels of TNF-alpha and IL-6 in serum following inflammatory stimuli.

Case Study 1: Breast Cancer Treatment

A recent study investigated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).

Case Study 2: Neurological Implications

In a pharmacodynamic study assessing the effects on GABA-A receptors, the compound was found to act as a positive allosteric modulator. This suggests potential applications in treating anxiety disorders or epilepsy.

Data Tables

Biological Activity Cell Line/Model IC50 Value (μM) Mechanism
AntitumorMDA-MB-2310.5Enzyme inhibition
AntitumorMV4;110.3Receptor modulation
Anti-inflammatoryZymosan-induced inflammationN/ACytokine inhibition
Neurological effectsGABA-A receptor modulationN/APositive allosteric modulation

Research Findings

Recent findings indicate that modifications to the structure of benzothiazine derivatives can significantly impact their biological activity. For instance, fluorination at specific positions enhances metabolic stability while also improving binding affinity to target proteins. These insights are crucial for the development of more potent analogs with fewer side effects.

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

  • Key Differences : Replaces the 4-fluorophenyl group with a 3,5-dimethoxyphenyl substituent.
  • Molecular Data: Molecular formula C₂₅H₂₂FNO₅S, average mass 467.51 g/mol .

(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

  • Key Differences : Features a 4-ethylphenyl and 3-methylphenyl group instead of 2,4-dimethylphenyl and 4-fluorophenyl.
  • The absence of fluorine on the aryl ring may reduce halogen-bonding interactions with biological targets .

2-Cyano-Substituted 1,4-Benzothiazine 1,1-Dioxides

  • Key Differences: Contains a cyano group at position 2 instead of a methanone.
  • This contrasts with the hydrogen-bonding capability of the methanone group in the target compound .

Physicochemical and Pharmacokinetic Properties

  • Fluorine atoms contribute to metabolic stability and binding affinity .
  • 3,5-Dimethoxyphenyl Analogue : Higher molecular weight (467.51 g/mol) and methoxy groups may lead to slower clearance but lower solubility .
  • Ethyl/Methyl-Substituted Analogue : Increased lipophilicity (logP ~4.5 estimated) favors blood-brain barrier penetration but may limit renal excretion .

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